molecular formula C6H13NO2 B1615716 2-Amino-2-methylpentanoic acid CAS No. 3275-37-4

2-Amino-2-methylpentanoic acid

Cat. No.: B1615716
CAS No.: 3275-37-4
M. Wt: 131.17 g/mol
InChI Key: HBJGLYBWNNQMOW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, making it an alpha-amino acid. This compound is also known for its branched-chain structure, which is a common feature among certain essential amino acids.

Mechanism of Action

Target of Action

2-Amino-2-methylpentanoic acid, also known as Leucine , is an essential branched-chain amino acid . It is important for hemoglobin formation and is commonly found as a component of total parenteral nutrition .

Mode of Action

Leucine helps with the regulation of blood-sugar levels, the growth and repair of muscle tissue (such as bones, skin, and muscles), growth hormone production, wound healing, as well as energy regulation . It is part of the group of essential amino acids identified as the branched-chain amino acids (BCAAs) .

Biochemical Pathways

Leucine, like other branched-chain amino acids, undergoes catabolism, which initiates in muscle and yields NADH and FADH2 . The catabolism of leucine produces acetyl-coA . Branched-chain aminotransferase catalyzes the first reaction in the catabolic pathway of branched-chain amino acids, a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-coA intermediates .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2258±230 °C and a predicted density of 1041±006 g/cm3 .

Result of Action

The result of the action of this compound is the prevention of the breakdown of muscle proteins that sometimes occur after trauma or severe stress . It also contributes to the regulation of blood sugar levels and the growth and repair of tissues .

Action Environment

The action environment of this compound is largely within the muscle tissue where it initiates catabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpentanoic acid can be achieved through various methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves the reductive amination of 2-keto-2-methylpentanoic acid using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a keto group, forming 2-keto-2-methylpentanoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol group, forming 2-amino-2-methylpentanol.

    Substitution: The amino group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-Keto-2-methylpentanoic acid.

    Reduction: 2-Amino-2-methylpentanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-2-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its role in metabolic pathways and its effects on cellular functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of dietary supplements and as a feed additive in animal nutrition.

Comparison with Similar Compounds

2-Amino-2-methylpentanoic acid can be compared with other branched-chain amino acids such as leucine, isoleucine, and valine. These compounds share similar structural features but differ in their side chains and specific metabolic roles. For example:

    Leucine: 2-Amino-4-methylpentanoic acid.

    Isoleucine: 2-Amino-3-methylpentanoic acid.

    Valine: 2-Amino-3-methylbutanoic acid.

Each of these amino acids has unique properties and functions, making this compound distinct in its specific applications and effects.

Properties

IUPAC Name

2-amino-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGLYBWNNQMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-33-4
Record name NSC-23277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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